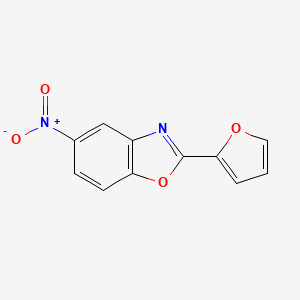![molecular formula C11H17N3O2S B8727045 N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl](/img/structure/B8727045.png)
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl
概要
説明
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl is a compound that features a piperazine ring substituted with a methylsulfonyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted piperazine compounds.
科学的研究の応用
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Piperazine: A simple heterocyclic compound with a similar ring structure but lacking the methylsulfonyl and phenyl groups.
(Methylsulfonyl)Phenylamine: A compound with a similar sulfonyl and phenyl substitution but lacking the piperazine ring.
(2-Piperazinyl)Phenylamine: A compound with a similar piperazine and phenyl substitution but lacking the methylsulfonyl group.
Uniqueness
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl is unique due to the combination of the piperazine ring, methylsulfonyl group, and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H17N3O2S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
N-(2-piperazin-1-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)13-10-4-2-3-5-11(10)14-8-6-12-7-9-14/h2-5,12-13H,6-9H2,1H3 |
InChIキー |
WFCKCCMSOSMREH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=CC=C1N2CCNCC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
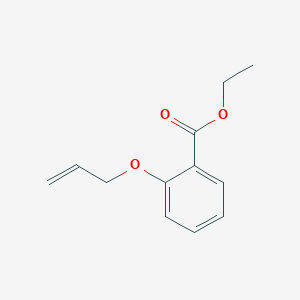
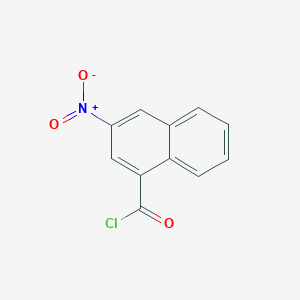
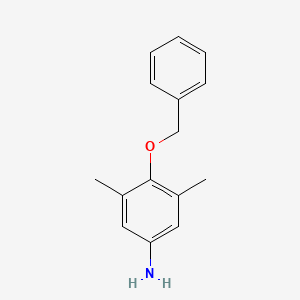


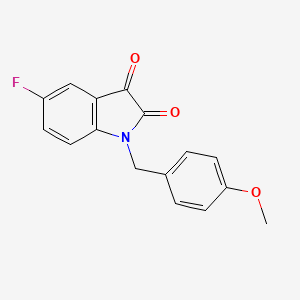
![1-[2-Hydroxy-4-(phenylmethoxy)-3-propylphenyl]ethanone](/img/structure/B8727009.png)
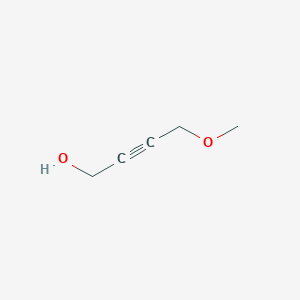
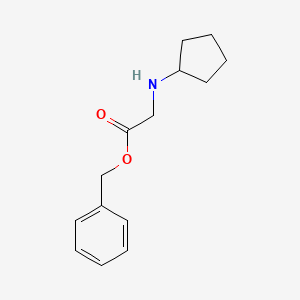
![2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B8727029.png)
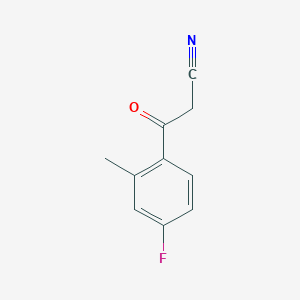
![methyl N-[(1-benzylpiperidin-4-yl)carbamoyl]-L-phenylalaninate](/img/structure/B8727035.png)

